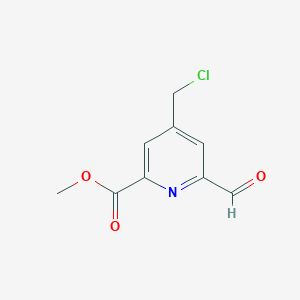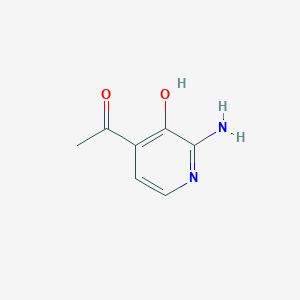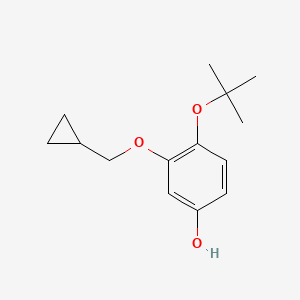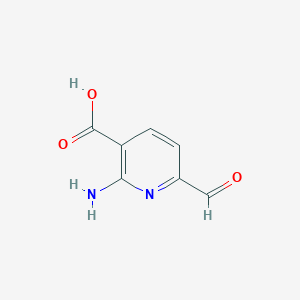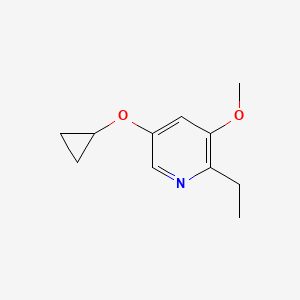
5-Cyclopropoxy-2-ethyl-3-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-2-ethyl-3-methoxypyridine: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, ethyl, and methoxy groups. It is primarily used in research and development settings and is not intended for direct human use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-ethyl-3-methoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-3-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: 5-Cyclopropoxy-2-ethyl-3-methoxypyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 5-Cyclopropoxy-2-ethyl-3-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities and materials.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: While not directly used in medicine, derivatives of this compound may have potential applications in drug discovery and development. Researchers explore its structure-activity relationships to design new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its unique structure makes it valuable for creating novel compounds with specific properties.
作用機序
The mechanism of action of 5-Cyclopropoxy-2-ethyl-3-methoxypyridine is not well-documented. like other pyridine derivatives, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of cyclopropoxy, ethyl, and methoxy groups can influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
5-Cyclopropyl-3-methoxypyridine: This compound has a similar structure but lacks the ethyl group present in 5-Cyclopropoxy-2-ethyl-3-methoxypyridine.
5-Cyclopropoxy-2-methoxypyridine: Similar to the target compound but without the ethyl group.
Uniqueness: this compound is unique due to the combination of cyclopropoxy, ethyl, and methoxy groups on the pyridine ring. This specific arrangement of substituents can impart distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-ethyl-3-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-10-11(13-2)6-9(7-12-10)14-8-4-5-8/h6-8H,3-5H2,1-2H3 |
InChIキー |
AKVFLRLOOPIQOU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=N1)OC2CC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
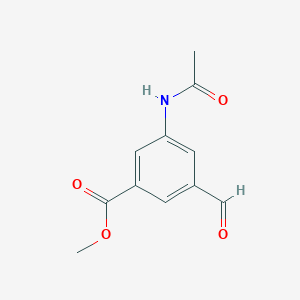
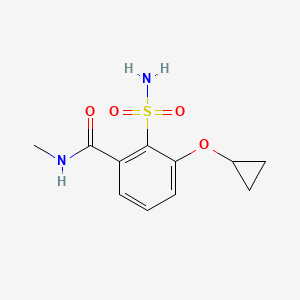

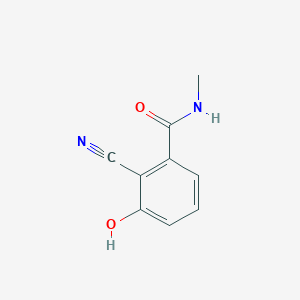
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
